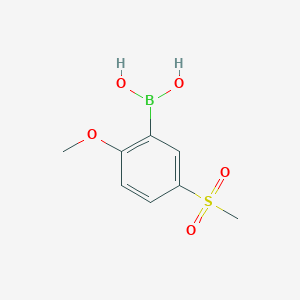
(2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and methylsulfonyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-5-(methylsulfonyl)phenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts to facilitate the borylation reaction .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The methoxy and methylsulfonyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: (2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of complex biaryl structures through Suzuki-Miyaura coupling reactions. These reactions are essential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also explored for its potential in drug discovery and development due to its ability to form stable carbon-carbon bonds under mild conditions .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role in facilitating efficient and selective chemical transformations makes it valuable in various manufacturing processes .
Mechanism of Action
The primary mechanism by which (2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the methoxy and methylsulfonyl groups, making it less versatile in certain reactions.
4-Methoxyphenylboronic Acid: Similar structure but lacks the methylsulfonyl group, affecting its reactivity and applications.
2-Methoxy-5-methylphenylboronic Acid: Similar but lacks the sulfonyl group, which can influence its chemical behavior.
Uniqueness: The presence of both methoxy and methylsulfonyl groups in (2-Methoxy-5-(methylsulfonyl)phenyl)boronic acid provides unique reactivity and selectivity in chemical reactions. These functional groups enhance its solubility and stability, making it a valuable reagent in various synthetic applications .
Properties
Molecular Formula |
C8H11BO5S |
|---|---|
Molecular Weight |
230.05 g/mol |
IUPAC Name |
(2-methoxy-5-methylsulfonylphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO5S/c1-14-8-4-3-6(15(2,12)13)5-7(8)9(10)11/h3-5,10-11H,1-2H3 |
InChI Key |
JEQWTCQIUMHVDE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)C)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















